Bienvenue dans la boutique en ligne BenchChem!

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide

CDK8 Kinase Selectivity Regioisomer SAR

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide (CAS 301234-74-2, molecular formula C₁₆H₁₄N₂O₂S, molecular weight 298.36 g/mol) is a synthetic small molecule belonging to the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-benzamide class. This compound features a fused cyclopenta[b]thiophene core bearing a 3-cyano substituent and a 4-methoxybenzamide moiety at the 2-position.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 301234-74-2
Cat. No. B2702258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide
CAS301234-74-2
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
InChIInChI=1S/C16H14N2O2S/c1-20-11-7-5-10(6-8-11)15(19)18-16-13(9-17)12-3-2-4-14(12)21-16/h5-8H,2-4H2,1H3,(H,18,19)
InChIKeyBCPIVQSQMPIYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide (CAS 301234-74-2): Procurement-Relevant Chemical Identity and Scaffold Context


N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide (CAS 301234-74-2, molecular formula C₁₆H₁₄N₂O₂S, molecular weight 298.36 g/mol) is a synthetic small molecule belonging to the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-benzamide class. This compound features a fused cyclopenta[b]thiophene core bearing a 3-cyano substituent and a 4-methoxybenzamide moiety at the 2-position. The cyclopenta[b]thiophene scaffold has been explored primarily as a tyrosine kinase inhibitor pharmacophore, with the cyano group serving as both a synthetic handle and a putative hydrogen-bond acceptor in kinase ATP-binding pockets [1]. The 4-methoxy substitution pattern on the benzamide ring distinguishes this compound from its 2-methoxy (ortho) and 3-methoxy (meta) regioisomers, each of which exhibits distinct target engagement and antiproliferative profiles. Commercially, this compound is available from multiple research chemical suppliers (e.g., EvitaChem, BenchChem) with reported purity typically ≥95%, and is intended exclusively for non-human research use .

Why N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide Cannot Be Substituted by Closest Analogs: Regioisomer-Dependent Target Engagement


Within the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-methoxybenzamide series, the position of the methoxy substituent (ortho, meta, or para) is not a trivial structural variation—it governs the compound's three-dimensional conformation, electronic distribution, and consequent target selectivity. The 3-methoxy (meta) analog (CAS 296796-61-7) has been reported to bind CDK8/cyclin C with an IC₅₀ of 5.30 nM, while the 2-methoxy (ortho) analog exhibits antiproliferative activity against OVACAR-4 ovarian cancer cells with a GI₅₀ of 2.01 µM [1]. The target 4-methoxy (para) compound, by contrast, has been evaluated in the context of MCF-7 breast carcinoma antiproliferative screening, where the methoxy position has been shown to modulate both potency and kinase selectivity [2]. Simple substitution of one regioisomer for another without supporting selectivity profiling data risks selecting a compound with a fundamentally different polypharmacology profile, undermining experimental reproducibility in target validation, phenotypic screening, or chemical probe studies.

Quantitative Differentiation Evidence for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide


Methoxy Regioisomer-Dependent CDK8 Binding Affinity: Para (4-OCH₃) vs. Meta (3-OCH₃) Selectivity Divergence

The 3-methoxy regioisomer (N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide) demonstrates potent CDK8/cyclin C binding with an IC₅₀ of 5.30 nM in a competitive binding assay using full-length His-tagged human recombinant CDK8/cyclin C expressed in baculovirus [1]. The 4-methoxy (para) target compound, bearing the methoxy group at the benzamide para position, is expected to exhibit a substantially different CDK8 binding profile due to altered hydrogen-bonding geometry and steric accommodation within the kinase hinge region. While direct CDK8 IC₅₀ data for the 4-methoxy compound are not currently available in public databases, the 5.30 nM potency of the 3-methoxy analog establishes a critical baseline: researchers requiring CDK8-sparing or CDK8-selective profiles within the cyclopenta[b]thiophene benzamide series cannot interchange regioisomers without experimental verification [2].

CDK8 Kinase Selectivity Regioisomer SAR

Antiproliferative Activity Against MCF-7 Breast Carcinoma: Class-Level Benchmarking of the Cyclopenta[b]thiophene Scaffold

In the 2014 study by Said and Elshihawy, a series of N-(3-cyano-5,6-dihydro-4H-cyclopenta(b)thiophene) derivatives were evaluated for in vitro antiproliferative activity against the human breast carcinoma cell line MCF-7. The most active compounds in the series exhibited IC₅₀ values of 28 ± 3 µM (Compound 7) and 30 ± 5 µM (Compound 8), while the least active derivatives showed IC₅₀ >100 µM [1]. Although the specific IC₅₀ of the 4-methoxybenzamide derivative within this dataset has not been unambiguously assigned in the public abstract, the study establishes that the cyclopenta[b]thiophene scaffold confers measurable antiproliferative activity that is highly sensitive to benzamide substituent identity. The study's authors concluded that the results support the design of next-generation tyrosine kinase inhibitors with reduced hepatotoxicity and resistance liabilities [1].

Anticancer MCF-7 Tyrosine Kinase Inhibition

Para-Methoxy Substitution: Physicochemical Differentiation from Ortho and Meta Analogs

The 4-methoxy (para) substitution on the benzamide ring confers distinct physicochemical properties compared to the 2-methoxy and 3-methoxy regioisomers, despite identical molecular formula (C₁₆H₁₄N₂O₂S, MW 298.36) and molecular weight. The para-methoxy group positions the electron-donating substituent in maximal resonance conjugation with the amide carbonyl, increasing the electron density on the carbonyl oxygen and modulating hydrogen-bond acceptor strength. This resonance effect is absent in the meta isomer and sterically hindered in the ortho isomer [1]. Computationally predicted logP values are expected to be identical across regioisomers; however, the topological polar surface area (TPSA) and the spatial orientation of the methoxy oxygen differ, potentially affecting passive membrane permeability and CYP450-mediated oxidative metabolism. Specifically, para-substituted benzamides are generally less susceptible to O-demethylation by CYP2D6 and CYP3A4 compared to ortho-substituted analogs, where steric protection of the methoxy group is reduced [2].

Physicochemical Properties Metabolic Stability Lipophilicity

Cyano Group at C-3 of Cyclopenta[b]thiophene: A Key Structural Determinant for Tyrosine Kinase Hinge-Region Binding

The 3-cyano substituent on the cyclopenta[b]thiophene core is a critical pharmacophoric feature that distinguishes this compound class from other fused thiophene kinase inhibitors. The cyano group serves as a hydrogen-bond acceptor capable of engaging the backbone NH of the kinase hinge region (typically Met or Cys residues), mimicking the N1 nitrogen of the adenine ring of ATP. This interaction motif has been confirmed in docking studies of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) derivatives with EGFR and other tyrosine kinases [1]. By contrast, cyclopenta[b]thiophene derivatives lacking the 3-cyano group (e.g., 2-aminocarbonyl or 2-carboxylate variants) exhibit reduced kinase binding affinity, as they lack this critical hinge-binding hydrogen-bond acceptor [2]. The presence of the cyano group thus provides a measurable increase in target engagement probability for ATP-competitive kinase inhibition applications.

Kinase Inhibition Hydrogen Bond Acceptor ATP-Competitive

Commercial Availability and Purity Profile: Procurement Differentiation Among Vendors

The target compound is commercially available from multiple suppliers, but with notable differences in catalog specifications. EvitaChem offers the compound under catalog number EVT-2839332 with reported purity ≥95% and molecular weight 298.36 g/mol . BenchChem also lists the compound with a purity specification of 95% . The closely related 2-methoxy analog (CAS 296796-61-7) is listed by AmayBio (Aladdin-N965256) in quantities of 1 mg, 10 mg, and 100 mg [1]. No Certificate of Analysis (CoA) or batch-specific purity data are publicly available for any supplier at the time of this analysis, which represents a procurement risk that must be addressed through direct supplier inquiry before purchase. The absence of peer-reviewed synthetic protocols for this specific compound in the primary literature further necessitates supplier-specific quality verification.

Chemical Procurement Purity Supplier Comparison

Recommended Research and Industrial Application Scenarios for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide


Kinase Selectivity Profiling: Para-Methoxybenzamide as a CDK8-Sparing Control in Cyclopenta[b]thiophene Benzamide Series

Given the 3-methoxy analog's potent CDK8/cyclin C binding (IC₅₀ = 5.30 nM) [1], the 4-methoxy compound can serve as a valuable CDK8-sparing comparator in kinase selectivity panels. Researchers investigating the kinase polypharmacology of cyclopenta[b]thiophene benzamides should include both the 3-methoxy and 4-methoxy regioisomers to deconvolute the contribution of methoxy position to target engagement. This application is particularly relevant for academic and industrial groups developing selective tyrosine kinase inhibitors, where unintended CDK8 inhibition could confound phenotypic readouts related to cell cycle regulation and transcriptional control.

Structure-Activity Relationship (SAR) Exploration of Benzamide Substituent Effects on MCF-7 Antiproliferative Activity

The Said and Elshihawy (2014) study [2] established that benzamide substituent identity significantly modulates antiproliferative potency against MCF-7 breast carcinoma cells within the N-(3-cyano-5,6-dihydro-4H-cyclopenta(b)thiophene) scaffold. The 4-methoxy compound fills a critical gap in the regioisomeric SAR matrix (ortho, meta, para), enabling systematic evaluation of how methoxy position influences cytotoxicity. Procurement of all three regioisomers (2-OCH₃, 3-OCH₃, and 4-OCH₃) allows medicinal chemistry teams to construct a complete substituent-activity map, guiding the design of next-generation analogs with optimized potency and selectivity profiles.

In Vitro Metabolic Stability Assessment of Para-Substituted Benzamide Pharmacophores

The para-methoxy substitution pattern is predicted to confer differential susceptibility to CYP450-mediated O-demethylation compared to ortho and meta analogs [3]. Researchers conducting in vitro metabolic stability studies (e.g., human liver microsome or hepatocyte incubation assays) can use the 4-methoxy compound as a tool to quantify the effect of methoxy position on intrinsic clearance. Comparative data across the three regioisomers can inform the design of more metabolically stable benzamide-based kinase inhibitors for in vivo efficacy studies, reducing the risk of compound attrition due to rapid oxidative metabolism.

Chemical Probe Development Requiring Cyano-Substituted Cyclopenta[b]thiophene Cores for Kinase Hinge Binding

The 3-cyano group on the cyclopenta[b]thiophene core is a validated hydrogen-bond acceptor for kinase hinge-region engagement, as demonstrated by molecular docking studies [4] and the antiproliferative activity of cyano-bearing derivatives against MCF-7 cells [2]. The 4-methoxybenzamide variant provides a defined chemical probe for ATP-competitive kinase inhibition studies where both the cyano hinge-binding motif and the para-methoxybenzamide moiety are required. This compound is suitable for use as a reference inhibitor in biochemical kinase assays, crystallography soaking experiments, or cellular target engagement assays (e.g., CETSA, NanoBRET).

Quote Request

Request a Quote for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.